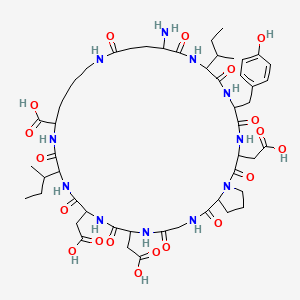![molecular formula C51H75N11O19 B10847938 cyclo[DL-Asp-DL-Asp-DL-xiIle-DL-Lys-DL-Glu-DL-xiIle-DL-Tyr-DL-Asp-DL-Pro-Gly]](/img/structure/B10847938.png)
cyclo[DL-Asp-DL-Asp-DL-xiIle-DL-Lys-DL-Glu-DL-xiIle-DL-Tyr-DL-Asp-DL-Pro-Gly]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclo[DL-Asp-DL-Asp-DL-xiIle-DL-Lys-DL-Glu-DL-xiIle-DL-Tyr-DL-Asp-DL-Pro-Gly] is a cyclic peptide composed of a sequence of amino acids, including aspartic acid, isoleucine, lysine, glutamic acid, tyrosine, proline, and glycine. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cyclic peptides like cyclo[DL-Asp-DL-Asp-DL-xiIle-DL-Lys-DL-Glu-DL-xiIle-DL-Tyr-DL-Asp-DL-Pro-Gly] typically involves the cyclization of linear peptides. This can be achieved through various chemical methods, including direct backbone cyclization, native chemical ligation, and bioorthogonal reactions . Enzymatic methods, such as the use of subtiligase variants and sortases, can also be employed .
Industrial Production Methods: Industrial production of cyclic peptides often involves solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptide sequences on a solid support. This method is advantageous for producing large quantities of cyclic peptides with high purity .
化学反应分析
Types of Reactions: Cyclo[DL-Asp-DL-Asp-DL-xiIle-DL-Lys-DL-Glu-DL-xiIle-DL-Tyr-DL-Asp-DL-Pro-Gly] can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the peptide for specific applications or to study its properties .
Common Reagents and Conditions: Common reagents used in the reactions of cyclic peptides include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .
Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can introduce disulfide bonds, while reduction can break these bonds, leading to different structural and functional properties .
科学研究应用
Cyclo[DL-Asp-DL-Asp-DL-xiIle-DL-Lys-DL-Glu-DL-xiIle-DL-Tyr-DL-Asp-DL-Pro-Gly] has a wide range of scientific research applications. In chemistry, it is used to study peptide stability and interactions. In biology, it serves as a model for understanding protein folding and function. In medicine, cyclic peptides are explored for their potential as therapeutic agents due to their stability and specificity . Additionally, in industry, cyclic peptides are used in the development of new materials and as catalysts in chemical reactions .
作用机制
The mechanism of action of cyclo[DL-Asp-DL-Asp-DL-xiIle-DL-Lys-DL-Glu-DL-xiIle-DL-Tyr-DL-Asp-DL-Pro-Gly] involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure of the peptide allows it to bind tightly to these targets, modulating their activity and leading to various biological effects . The pathways involved in these interactions can include signal transduction, enzyme inhibition, and receptor activation .
相似化合物的比较
Similar Compounds: Similar compounds to cyclo[DL-Asp-DL-Asp-DL-xiIle-DL-Lys-DL-Glu-DL-xiIle-DL-Tyr-DL-Asp-DL-Pro-Gly] include other cyclic peptides like cyclo(L-Tyr-L-Lys) and its derivatives . These compounds share structural similarities but may differ in their amino acid composition and specific applications.
Uniqueness: Cyclo[DL-Asp-DL-Asp-DL-xiIle-DL-Lys-DL-Glu-DL-xiIle-DL-Tyr-DL-Asp-DL-Pro-Gly] is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for studying specific biological processes and for developing targeted therapeutic agents .
属性
分子式 |
C51H75N11O19 |
|---|---|
分子量 |
1146.2 g/mol |
IUPAC 名称 |
3-[15-(4-aminobutyl)-9,18-di(butan-2-yl)-3,21,24-tris(carboxymethyl)-6-[(4-hydroxyphenyl)methyl]-2,5,8,11,14,17,20,23,26,29-decaoxo-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-12-yl]propanoic acid |
InChI |
InChI=1S/C51H75N11O19/c1-5-25(3)41-49(79)56-29(10-7-8-18-52)43(73)55-30(16-17-37(65)66)44(74)60-42(26(4)6-2)50(80)58-31(20-27-12-14-28(63)15-13-27)45(75)59-34(23-40(71)72)51(81)62-19-9-11-35(62)48(78)53-24-36(64)54-32(21-38(67)68)46(76)57-33(22-39(69)70)47(77)61-41/h12-15,25-26,29-35,41-42,63H,5-11,16-24,52H2,1-4H3,(H,53,78)(H,54,64)(H,55,73)(H,56,79)(H,57,76)(H,58,80)(H,59,75)(H,60,74)(H,61,77)(H,65,66)(H,67,68)(H,69,70)(H,71,72) |
InChI 键 |
JDTPYTFDRAQKHK-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCC(=O)O)CCCCN)C(C)CC)CC(=O)O)CC(=O)O)CC(=O)O)CC3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


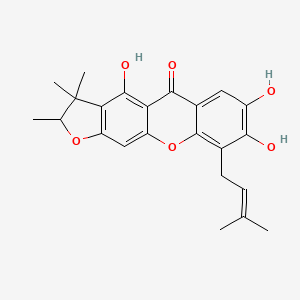
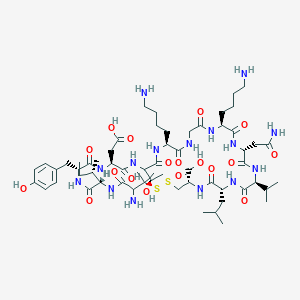
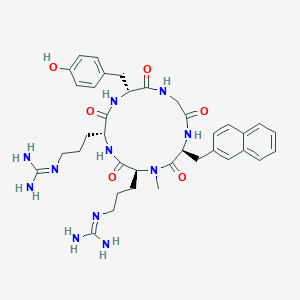
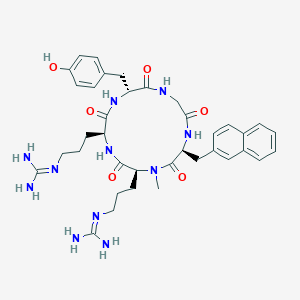
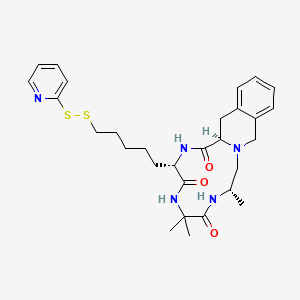
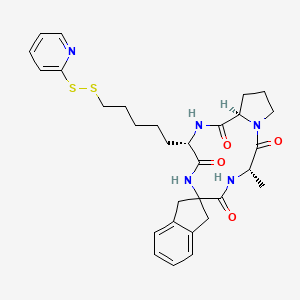
![[(2R)-3-[[3-[[(2R)-2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12Z)-octadeca-9,12-dienoate](/img/structure/B10847898.png)
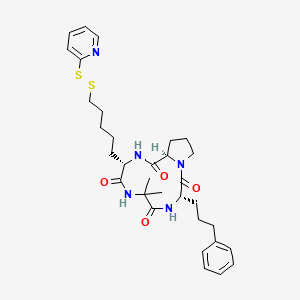
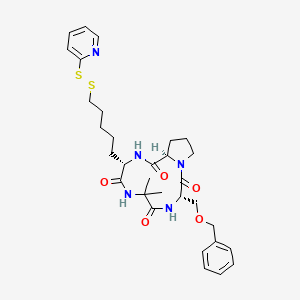
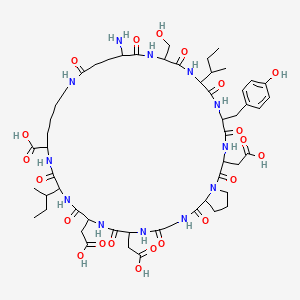
![1-[4-[4-[2-(1-Hydroxyethyl)pyrimidin-4-yl]-3,5-dimethylpiperazin-1-yl]pyrimidin-2-yl]ethanol](/img/structure/B10847923.png)
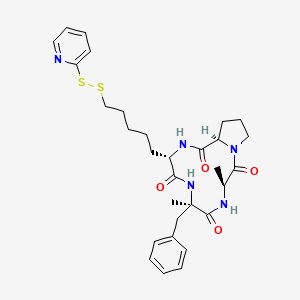
![cyclo[RGDfK(cypate)]](/img/structure/B10847936.png)
